molecular formula C6H14N2 B091421 1,4-Dimethylpiperazine CAS No. 106-58-1

1,4-Dimethylpiperazine

Cat. No.: B091421
CAS No.: 106-58-1
M. Wt: 114.19 g/mol
InChI Key: RXYPXQSKLGGKOL-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine (CAS 106-58-1) is a six-membered heterocyclic compound with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. It is a colorless to pale yellow liquid with a boiling point of ~131°C and a pH of 10 (100 g/L in water, 20°C) . Its structure features two methyl groups at the 1 and 4 positions of the piperazine ring, reducing the basicity of the nitrogen atoms compared to unsubstituted piperazine. This compound is widely used in polyurethane resins, surfactants, and pharmaceutical linkers, particularly in PROTACs (proteolysis-targeting chimeras) .

Preparation Methods

Catalytic Hydrogenation of Formaldehyde and Piperazine

Reaction Mechanism and Stoichiometric Considerations

The reaction between piperazine and formaldehyde proceeds via sequential N-methylolation and hydrogenation. Formaldehyde initially reacts with piperazine to form hydroxymethyl intermediates, which undergo catalytic hydrogenation to yield 1-methylpiperazine (1-MP) and 1,4-dimethylpiperazine (1,4-DMP). Critically, the molar ratio of formaldehyde to piperazine determines product distribution. Ratios exceeding 1.3:1 but below 2.0:1 suppress piperazine formation by favoring bis(hydroxymethyl)piperazine over poly(methylenepiperazine) intermediates . For instance, a 1.37:1 ratio (13.7 moles formaldehyde : 10 moles piperazine) produces a 58:42 mixture of 1-MP and 1,4-DMP with no residual piperazine .

Solvent and Catalytic Systems

Methanol emerges as the optimal solvent, minimizing water content (<35 wt.%) to prevent catalyst deactivation and byproduct formation. Nickel-on-kieselguhr or cobalt catalysts facilitate hydrogenation at 60–130°C under 50 psig hydrogen pressure . Methanol’s polarity enhances intermediate solubility, while its low boiling point simplifies post-reaction distillation.

Table 1: Hydrogenation Parameters and Outcomes

ParameterValue/RangeImpact on Product
Formaldehyde:Piperazine1.3:1 – 1.7:1Maximizes 1,4-DMP yield (≤41.7%)
Temperature86–90°CBalances reaction rate and selectivity
CatalystNi/kieselguhr99% conversion in 6 hours
SolventMethanol (14% H₂O)Prevents piperazine contamination

Catalytic Cracking of Methylated Ethylenepolyamines

Methylation and Cracking Mechanism

This method involves methylating ethylenepolyamines (e.g., triethylenetetramine) with formaldehyde/formic acid or methyl halides, followed by vapor-phase cracking over acidic silica-alumina catalysts. Hexamethyltriethylenetetramine, for example, cracks at 600–700°F (315–370°C) to yield 1,4-DMP and trimethylamine . The reaction proceeds via cleavage of C-N bonds in methylated intermediates, with catalyst acidity dictating cyclization efficiency.

Process Optimization

Key parameters include:

  • Temperature : 600–700°F ensures complete cracking without excessive side reactions.

  • Space velocity : 0.5–2 liquid volumes per catalyst volume per hour balances throughput and conversion .

  • Catalyst composition : Silica-alumina with high Cat-A activity (≥20) maximizes dimethylpiperazine selectivity .

Table 2: Cracking Process Performance

ParameterValue/RangeOutcome
Temperature685°F (363°C)85% 1,4-DMP selectivity
CatalystAcid-treated montmorillonite70% conversion per pass
Pressure0.5–2 atmMinimizes oligomerization

Comparative Analysis of Methodologies

Yield and Purity

  • Hydrogenation : Delivers 41.7% 1,4-DMP at 86–90°C but requires precise stoichiometric control .

  • Cracking : Achieves higher scalability (70% conversion) but necessitates energy-intensive vapor-phase operations .

Industrial Applicability

Hydrogenation suits small-scale pharmaceutical production due to its mild conditions and high purity. Conversely, cracking is preferred for bulk synthesis in agrochemical industries, where trimethylamine byproducts can be repurposed.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethylpiperazine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors and enzymes, modulating their activity. In biological systems, it may interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Piperazine Derivatives

(a) Piperazine (Unsubstituted)

  • Structure : Six-membered ring with two secondary amines.
  • Properties : Higher basicity (pKa₁ ~9.8, pKa₂ ~5.6) compared to 1,4-dimethylpiperazine (pKa ~8.06) due to free NH groups .
  • Applications : Used in anthelmintic drugs and coordination chemistry. Lacks the steric hindrance and reduced basicity of methylated derivatives, making it less suitable for pH-sensitive applications like PROTAC linkers .

(b) 1-Methylpiperazine

  • Structure : Single methyl group on one nitrogen.
  • Properties: Intermediate basicity (pKa ~9.5) between piperazine and this compound. The mono-methylation retains one reactive NH site, enabling further functionalization .
  • Applications : Intermediate in drug synthesis; less commonly used in linkers due to residual basicity.

(c) 1,4-Diphenethylpiperazine

  • Structure : Phenethyl substituents at 1 and 4 positions.
  • Properties : Increased lipophilicity and steric bulk compared to this compound. Synthesized via reflux in toluene with HCl, highlighting differences in reactivity .
  • Applications : Investigated as a kinase inhibitor; the aromatic groups enhance binding to hydrophobic enzyme pockets .

Homopiperazine (Hexahydro-1,4-diazepine)

  • Structure : Seven-membered ring with two secondary amines.
  • Properties : Larger ring size increases conformational flexibility. Forms stable coordination complexes (e.g., with cadmium) due to adaptable geometry .
  • Applications : Used in crystal engineering for cluster complexes; less common in pharmaceuticals due to synthetic complexity .

Piperazine-1,4-diethylamine

  • Structure : Ethylamine groups at 1 and 4 positions.
  • Properties : Higher molecular weight (184.28 g/mol) and additional NH₂ groups, enabling cross-linking in polymers. More hydrophilic than this compound .
  • Applications: Potential use in dendrimers and chelating agents.

Aryl-Substituted Piperazines

(a) 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

  • Structure : Chlorinated dithiol-3-one substituents.
  • Properties : Electrophilic sulfur atoms and chloro groups enhance reactivity. Synthesized via selective substitution of piperazine with 4,5-dichloro-1,2-dithiol-3-one .
  • Applications : Investigated for antimicrobial and anticancer properties .

(b) (2-Methoxyphenyl)piperazines

  • Structure : Methoxyphenyl groups attached to piperazine.
  • Properties : The methoxy group enables hydrogen bonding and π-π interactions. One derivative showed high dopamine D₂ receptor affinity (Kᵢ = 0.8 nM) .
  • Applications : CNS drug candidates targeting dopamine receptors .

Nafion-Based Diamine Comparisons

  • Ethylenediamine vs. This compound :
    • Ethylenediamine (flexible, primary amines) forms stable anion-exchange membranes with Nafion sulfonyl fluoride.
    • This compound fails to produce stable membranes due to steric hindrance and reduced nucleophilicity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Molecular Weight (g/mol) pKa Boiling Point (°C) Key Applications
Piperazine 86.14 9.8, 5.6 146 Anthelmintics, coordination chemistry
This compound 114.19 8.06 131 PROTAC linkers, surfactants
Homopiperazine 100.16 ~8.5* 168 Cluster complexes
1,4-Diphenethylpiperazine 280.40 N/A >300 Kinase inhibitors
1-Acetyl-4-methylpiperazine 142.20 7.06 N/A pH-modulated drug linkers

*Estimated based on structural similarity.

Biological Activity

1,4-Dimethylpiperazine (DMP) is a cyclic amine with significant biological activity, making it a compound of interest in pharmacology and medicinal chemistry. This article reviews its biological properties, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring with two methyl groups attached to the nitrogen atoms. This structure influences its basicity and reactivity, which are crucial for its biological functions.

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • pKa Value : Approximately 8.06, indicating its basic nature .

Mechanisms of Biological Activity

This compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : DMP has been shown to inhibit bacterial growth by interfering with DNA gyrase, an enzyme critical for DNA replication in bacteria. Its derivatives have demonstrated potent antimicrobial properties against a range of pathogens .
  • Antioxidant Properties : Studies indicate that DMP and its derivatives possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is essential in developing therapeutic agents for diseases related to oxidative damage .
  • Neuroprotective Effects : Research has suggested that DMP may have neuroprotective effects, potentially acting as an inhibitor of enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including DMP. The results indicated that compounds featuring the piperazine core exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundZone of Inhibition (mm)MIC (µg/mL)
DMP1550
PG III2025
PG IV1830

These findings highlight the potential of DMP as a scaffold for developing new antimicrobial agents .

Neuroprotective Potential

In a molecular docking study targeting monoamine oxidase (MAO), DMP showed promising binding affinity, suggesting its potential as a therapeutic agent for mood disorders and neurodegenerative diseases. The docking scores indicated that DMP could effectively inhibit MAO activity, which is crucial in regulating neurotransmitter levels .

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry:

  • Drug Design : DMP is often incorporated into drug candidates due to its ability to enhance solubility and bioavailability. It is commonly used in the synthesis of various pharmaceutical compounds, including antihistamines and antidepressants .
  • PROTAC Development : In recent research, DMP has been utilized in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents aimed at selectively degrading target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dimethylpiperazine critical for experimental design in aqueous systems?

  • Methodological Answer : The compound’s pKa values (first pKa ≈8.4, second pKa ≈3.8) determine protonation states at physiological pH (~7.4), where ~90% of piperazine amines are protonated, influencing charge density in polymer complexes . Solubility in water (miscible) and organic solvents (e.g., methanol, ethanol) is critical for reaction medium selection. Density (0.844 g/cm³) and boiling point (130–133°C) guide distillation and storage conditions .

Q. How is the crystal structure of this compound derivatives resolved, and what parameters ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku Mercury CCD diffractometer) with ω-scans and multi-scan absorption correction (e.g., CrystalClear) is used. Refinement via SHELXL97 against data includes parameters like:

  • R[F² > 2σ(F²)] = 0.068
  • wR(F²) = 0.163
  • Data-to-parameter ratio = 15.2
    Hydrogen atoms are constrained or refined using mixed independent/constrained models. Crystallographic data (e.g., monoclinic P2₁/n space group, a = 8.1382 Å, β = 99.55°) are validated via Cambridge Structural Database cross-referencing .

Advanced Research Questions

Q. How does this compound mediate single-electron transfer (SET) in radical cyclization reactions?

  • Methodological Answer : this compound acts as a hydrogen donor in Bu₃SnH-mediated reactions. For example, in the cyclization of 2-vinyl trichloroacetamides, high hydrogen donor concentration favors rapid hydrogen atom transfer to pentadienyl radical intermediates, yielding reduced products. At lower concentrations, cyclized products dominate. Experimental validation includes:

  • Refluxing trichloroacetamides in this compound
  • Characterization via ¹H/¹³C NMR and IR spectroscopy .

Q. What methodological challenges arise in synthesizing transition metal complexes with this compound ligands?

  • Methodological Answer : Ligand coordination requires pH control to optimize protonation states. For Cd(II), Co(II), and Ni(II) complexes:

  • Syntheses involve mixing metal salts (e.g., CdCl₂) with this compound in methanol.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯F, N–H⋯O hydrogen bonds).
  • Stability is assessed via thermogravimetric analysis (TGA) and UV-Vis spectroscopy .

Q. How can discrepancies between computational and experimental thermochemical data for this compound derivatives inform DFT functional selection?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies (average deviation: 2.4 kcal/mol). Key steps:

  • Benchmarking against experimental ionization potentials (42 systems) and proton affinities (8 systems).
  • Validating correlation-energy functionals (e.g., Colle-Salvetti) using gradient expansions for local kinetic energy density .

Properties

IUPAC Name

1,4-dimethylpiperazine
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InChI

InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3
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InChI Key

RXYPXQSKLGGKOL-UHFFFAOYSA-N
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Canonical SMILES

CN1CCN(CC1)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID8051544
Record name 1,4-Dimethylpiperazine
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid
Record name Piperazine, 1,4-dimethyl-
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Vapor Pressure

5.22 [mmHg]
Record name N,N'-Dimethylpiperazine
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CAS No.

106-58-1
Record name 1,4-Dimethylpiperazine
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Record name Piperazine, 1,4-dimethyl-
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Record name 1,4-DIMETHYLPIPERAZINE
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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